2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c1-12-6-8-13(9-7-12)24-17-15(10-21-24)19(27)23(11-20-17)22-18(26)14-4-2-3-5-16(14)25(28)29/h2-11H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVSFCNACLQCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazones and nitroolefins . The benzamide moiety can be introduced via amide bond formation reactions, often using coupling reagents such as EDCI or DCC under mild conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. The structure of 2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide allows for interaction with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit specific kinases and enzymes associated with tumor growth and metastasis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory diseases. The presence of the nitro group and the pyrazolo[3,4-d]pyrimidine core enhances its ability to interact with target enzymes involved in inflammatory pathways . This makes it a candidate for developing anti-inflammatory drugs.
Neuropharmacological Effects
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may exhibit psychopharmacological effects, potentially influencing neurotransmitter systems. This opens avenues for research into their use in treating neurodegenerative diseases or mood disorders .
Photophysical Properties
The unique electronic structure of this compound allows it to be explored in material science, particularly for its photophysical properties. These properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
In polymer chemistry, the compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of pyrazolo[3,4-d]pyrimidine units into polymer matrices can lead to materials with improved performance characteristics .
Bioconjugation Techniques
The functional groups present in this compound facilitate bioconjugation reactions. This property is valuable in the development of targeted drug delivery systems where the compound can be conjugated to biomolecules for enhanced specificity and reduced side effects .
Drug Development Platforms
The compound's diverse reactivity makes it suitable for use in drug development platforms aimed at synthesizing libraries of bioactive compounds. This approach accelerates the discovery of new therapeutic agents by allowing researchers to explore a wide range of structural variations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyrazolo[3,4-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Potency: The acetohydrazide derivatives (234–237) show a clear trend: compound 237 with optimized substituents achieves the lowest MCF-7 IC50 (34.55 µM), suggesting enhanced cytotoxicity compared to less modified analogs .
EGFR Selectivity :
- While 237 exhibits EGFR inhibition (IC50: 0.186 µM), it is less potent than erlotinib (IC50: 0.03 µM), a clinical EGFR inhibitor. This highlights the need for further structural tuning in pyrazolopyrimidine derivatives to match established drugs .
Apoptosis Induction :
- Compound 235 , despite higher MCF-7 IC50, induces the highest apoptosis, indicating that substituents may influence apoptotic pathways independently of direct cytotoxicity . The nitro-benzamide group in the target compound could similarly modulate apoptosis via reactive oxygen species (ROS) generation or caspase activation.
Functional Group Comparison
Urea vs. Benzamide Derivatives ( vs. Target Compound)
Urea-linked pyrazolopyrimidines () demonstrate anticancer activity, but the replacement of urea with a nitro-benzamide group (as in the target compound) introduces distinct properties:
- Benzamide : May improve metabolic stability by reducing susceptibility to hydrolysis compared to urea .
- Nitro Group : Could enhance binding affinity through polar interactions or serve as a prodrug moiety (e.g., nitroreductase activation in hypoxic tumors) .
Isomerization Effects ()
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine isomers (e.g., compounds 6–11 in ) show that minor structural changes (e.g., triazole ring position) alter physicochemical properties. The target compound’s rigid pyrazolopyrimidine core likely restricts isomerization, favoring consistent target engagement .
Biological Activity
2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the class of pyrazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₉H₁₃N₅O₄
- Molecular Weight : 375.34 g/mol
- CAS Number : 899966-69-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit specific pathways related to cancer cell proliferation and survival.
Anticancer Activity
Research has demonstrated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. In one study, compounds related to this compound were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth effectively compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Study on Anticancer Properties :
-
Antimicrobial Testing :
- Objective : Assess the antimicrobial effects against clinical isolates.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Findings : The compound showed strong inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antimicrobial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | Structure | Moderate Anticancer |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide and its derivatives?
- Methodological Answer : The compound’s core pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones can react with intermediates like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one under reflux conditions in aprotic solvents (e.g., DMF or THF) . Post-functionalization of the nitrobenzamide moiety is achieved through nucleophilic substitution or coupling reactions, monitored via TLC and purified via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions and confirms regioselectivity (e.g., aromatic protons at δ 8.37 ppm in DMSO-d₆ ). IR spectroscopy validates functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
- Chromatography : HPLC or UPLC with UV detection (λ ~300–315 nm) assesses purity, while HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O at 331.1553) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma) via MTT assays is standard. For mechanistic insights, apoptosis induction is quantified using Annexin V/PI staining, while caspase-3 activation is measured via fluorometric assays . Dose-response curves (IC₅₀ values) and comparison to positive controls (e.g., doxorubicin) are critical for benchmarking .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s anticancer efficacy while minimizing off-target effects?
- Methodological Answer :
- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzamide moiety to improve binding affinity, as seen in fluorinated analogs with enhanced caspase-3 activation .
- Linker Design : Incorporate polyethylene glycol (PEG) spacers or piperazine derivatives to improve solubility and tumor penetration .
- In Vivo Validation : Use xenograft models (e.g., nude mice with A549 tumors) to assess pharmacokinetics (oral vs. intraperitoneal administration) and dose-dependent efficacy (e.g., 60–90 mg/kg bid) .
Q. What computational approaches predict binding interactions between this compound and therapeutic targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., BTK kinase). Focus on hydrogen bonding with residues like Lys430 and hydrophobic interactions with the tolyl group .
- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy landscapes (MM-PBSA) .
Q. How can contradictory data on biological activity across studies be systematically resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated A549), passage numbers, and culture conditions.
- Dose-Response Reproducibility : Compare IC₅₀ values across multiple replicates and independent labs .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What strategies are effective in designing PROTACs incorporating this compound for targeted protein degradation?
- Methodological Answer :
- Warhead Selection : The pyrazolo[3,4-d]pyrimidine core serves as a BTK-binding warhead. Attach a cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide) via a flexible alkyl or PEG linker .
- Ternary Complex Validation : Confirm target degradation via Western blot (e.g., BTK levels in Raji cells) and ubiquitination assays .
- In Vivo Testing : Assess proteolysis efficiency in xenograft models with pharmacokinetic profiling (Cmax, T₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
